molecular formula C16H19N3O2 B1375775 tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate CAS No. 1395493-13-6

tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Cat. No.: B1375775
CAS No.: 1395493-13-6
M. Wt: 285.34 g/mol
InChI Key: FOMSEDUVLKLHPS-UHFFFAOYSA-N
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Description

tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl ester group, a phenyl ring, and a dihydropyrrolo[3,4-c]pyrazole core

Preparation Methods

The synthesis of tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves multiple steps, starting with the preparation of the dihydropyrrolo[3,4-c]pyrazole core. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers

Mechanism of Action

The mechanism of action of tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular interactions are still under investigation .

Comparison with Similar Compounds

tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate can be compared with other similar compounds, such as:

Biological Activity

tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS No. 1395493-13-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory effects, antiparasitic activity, and structure-activity relationships (SARs).

  • Molecular Formula : C16H19N3O2
  • Molecular Weight : 285.34 g/mol
  • Structure : The compound features a pyrrolo-pyrazole framework, which is known for various pharmacological activities.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For example, derivatives with similar structures have shown significant inhibition of cyclooxygenase-2 (COX-2), which is crucial in inflammatory processes.

CompoundIC50 (μmol)Reference
Celecoxib0.04 ± 0.01
Compound A0.04 ± 0.09
Compound B0.04 ± 0.02

These findings suggest that modifications to the core structure can enhance anti-inflammatory activity, indicating a promising avenue for further research.

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties. A study indicated that structural modifications can significantly influence the potency against various parasites. The introduction of specific substituents on the pyrazole ring improved the efficacy of related compounds.

CompoundEC50 (μM)Reference
Unsubstituted Pyrazole0.577
N-methyl Substituted Pyrazole0.064
Methoxy Group Substituted Pyrazole0.048

These results demonstrate that this compound could exhibit similar or enhanced antiparasitic activity based on its structural characteristics.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrazole ring have been systematically studied:

  • N-methyl substitution : Increased potency observed with EC50 values dropping significantly.
  • Introduction of electron-withdrawing groups : Such as trifluoromethyl groups, which enhanced activity against certain targets.
  • Hydrophilicity vs. lipophilicity balance : The solubility and metabolic stability were found to be critical in determining the overall efficacy of the compounds.

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives of pyrrolo-pyrazoles, including this compound. The study reported that specific modifications led to significant improvements in both anti-inflammatory and antiparasitic activities:

  • Synthesis : Various synthetic routes were explored to obtain derivatives with improved solubility and bioavailability.
  • Biological Testing : In vitro assays demonstrated enhanced activity compared to baseline compounds.

Properties

IUPAC Name

tert-butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-16(2,3)21-15(20)18-10-12-9-17-19(14(12)11-18)13-7-5-4-6-8-13/h4-9H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMSEDUVLKLHPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)N(N=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856746
Record name tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1395493-13-6
Record name tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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